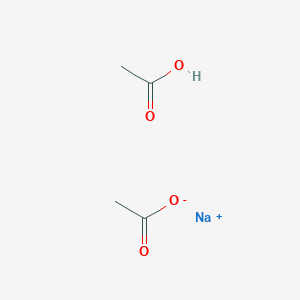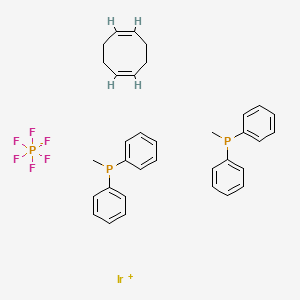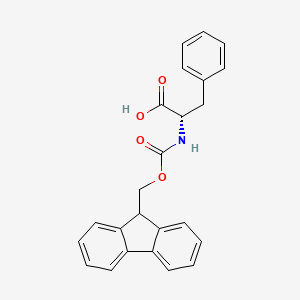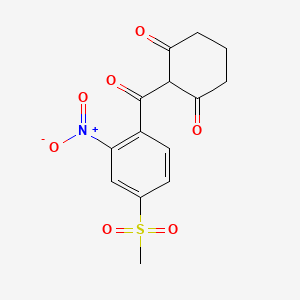
CID 101624977
Übersicht
Beschreibung
CID 101624977 is an organolithium compound that features a trimethylsilyl group attached to an ethynyl group, which is further bonded to a lithium atom. This compound is known for its reactivity and is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
CID 101624977 is typically synthesized by the reaction of trimethylsilylacetylene with an organolithium reagent such as butyllithium. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen. The general reaction is as follows:
(CH3)3SiC≡CH+BuLi→(CH3)3SiC≡CLi+BuH
The reaction is typically performed in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reactivity and ensure a high yield of the desired product.
Industrial Production Methods
While the laboratory synthesis of trimethylsilylethynyllithium is well-documented, its industrial production involves scaling up the reaction while maintaining stringent control over reaction conditions to ensure safety and product purity. Industrial methods often employ continuous flow reactors to handle the highly reactive intermediates more safely and efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
CID 101624977 undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides.
Coupling Reactions: It is used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of a solvent like THF at low temperatures.
Substitution Reactions: Often carried out with alkyl or aryl halides in the presence of a base.
Coupling Reactions: Utilizes palladium or nickel catalysts under inert atmosphere conditions.
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Alkanes or Alkenes: From substitution reactions.
Coupled Products: From cross-coupling reactions, forming new carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
CID 101624977 has a wide range of applications in scientific research:
Organic Synthesis: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Material Science: Employed in the preparation of silicon-containing polymers and materials.
Pharmaceuticals: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Catalysis: Acts as a reagent in various catalytic processes, enhancing reaction efficiency and selectivity.
Wirkmechanismus
The mechanism by which trimethylsilylethynyllithium exerts its effects involves the nucleophilic attack of the lithium-ethynyl group on electrophilic centers. The trimethylsilyl group stabilizes the negative charge on the ethynyl carbon, making it a potent nucleophile. This allows it to participate in a variety of reactions, forming new bonds and creating complex molecular structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilylmethyllithium: Another organolithium compound with a similar structure but different reactivity.
Trimethylsilylacetylene: The precursor to trimethylsilylethynyllithium, used in similar types of reactions.
Trimethylsilylpropynylithium: A related compound with an additional carbon in the chain.
Uniqueness
CID 101624977 is unique due to its high reactivity and the stabilizing effect of the trimethylsilyl group. This makes it particularly useful in forming carbon-carbon bonds and in reactions requiring a strong nucleophile.
Eigenschaften
InChI |
InChI=1S/C5H9Si.Li/c1-5-6(2,3)4;/h2-4H3; | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXXEONXFWSCIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].C[Si](C)(C)C#[C] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9LiSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


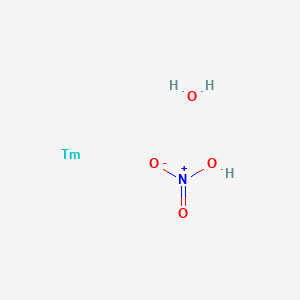

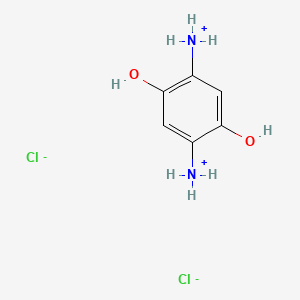

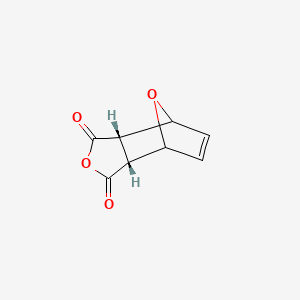
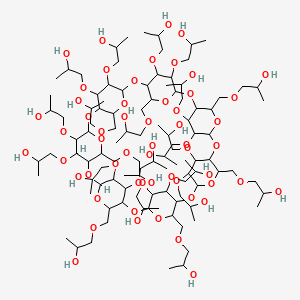
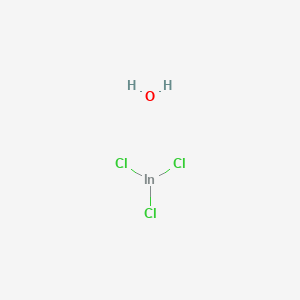
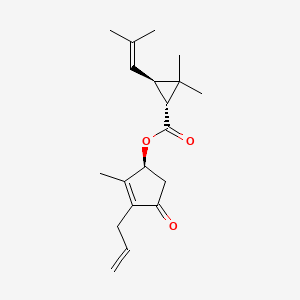

![Dibenz[a,c]anthracene](/img/structure/B7800147.png)
